molecular formula C11H20O B085156 1-(3,3,5-Trimethylcyclohexyl)ethanone CAS No. 14886-22-7

1-(3,3,5-Trimethylcyclohexyl)ethanone

Cat. No.: B085156
CAS No.: 14886-22-7
M. Wt: 168.28 g/mol
InChI Key: ALVCXKYZMQCATP-UHFFFAOYSA-N
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Description

1-(3,3,5-Trimethylcyclohexyl)ethanone is a cycloaliphatic ketone featuring an acetyl group attached to a 3,3,5-trimethylcyclohexyl (TMCH) ring. The TMCH moiety is notable for its steric bulk and conformational rigidity, which influence reactivity, solubility, and spectroscopic behavior. Such compounds are often intermediates in organic synthesis or functional ingredients in industrial applications .

Properties

CAS No.

14886-22-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(3,3,5-trimethylcyclohexyl)ethanone

InChI

InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3

InChI Key

ALVCXKYZMQCATP-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)(C)C)C(=O)C

Canonical SMILES

CC1CC(CC(C1)(C)C)C(=O)C

Other CAS No.

14886-22-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,3,5-Trimethylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3,3,5-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(3,3,5-trimethylcyclohexyl)ethanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones with additional functional groups.

    Reduction: Formation of 1-(3,3,5-trimethylcyclohexyl)ethanol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,3,5-Trimethylcyclohexyl)ethanone has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to various chemical transformations. The compound’s effects are mediated through pathways involving its functional groups and their interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,3,5-Trimethylcyclohexyl)ethanone with key analogs, focusing on structural features, physical properties, and applications.

Cyclohexyl Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight Key Features Applications/Notes
This compound N/A C₁₁H₂₀O 168.28 (calc.) Acetyl group on TMCH ring Hypothesized use in fragrances or polymer synthesis
Homosalate 118-56-9 C₁₆H₂₂O₃ 262.34 Salicylate ester on TMCH ring UV absorber in cosmetics
3,3,5-Trimethylcyclohexanone N/A C₉H₁₆O 140.22 (calc.) Ketone within TMCH ring Intermediate in organic synthesis
  • Structural Insights: Homosalate shares the TMCH backbone but replaces the acetyl group with a salicylate ester, enhancing its UV absorption capacity. 3,3,5-Trimethylcyclohexanone positions the ketone within the ring, reducing steric hindrance compared to the acetyl-substituted derivative.

Cyclohexenyl and Unsaturated Analogs

Compound Name CAS RN Molecular Formula Molecular Weight Key Features Applications/Notes
1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)ethanone 71596-88-8 C₁₁H₁₈O 166.26 Acetyl on unsaturated TMCH ring Research chemical; potential fragrance component
  • Comparison :
    • The cyclohexenyl group introduces unsaturation, lowering molecular weight (166.26 vs. 168.28) and altering solubility and reactivity. The conjugated system may enhance stability in photochemical applications.

Aromatic Ethanone Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point Key Features Applications/Notes
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 97–98°C Chloro, hydroxy, hydroxymethyl groups Synthetic intermediate for pharmaceuticals
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 69240-98-8 C₉H₉ClO₃ 200.62 107–110°C Chloro, methoxy substituents NMR-characterized research compound
  • Key Differences: Aromatic ethanones exhibit higher molecular weights (~200 vs. ~168) due to substituent diversity. Substituents like chlorine and methoxy groups increase melting points and influence electronic properties (e.g., hydrogen bonding, dipole moments).

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